2-(Hydroxymethyl)pyridin-4-ol CAS 860411-74-1 properties
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data over generic descript...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, experimental rigor, and actionable data over generic descriptions.
2-(Hydroxymethyl)pyridin-4-ol (also known as 2-(hydroxymethyl)-4-pyridone) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenol, amide, and purine moieties.[2][4] Its utility stems from its dual-tautomeric nature , allowing it to function as both a hydrogen bond donor (HBD) and acceptor (HBA) within enzyme active sites—particularly in the hinge regions of kinases.[2][4]
Unlike simple pyridines, the presence of the 4-hydroxyl group introduces a significant electronic bias toward the 4-pyridone tautomer in polar media.[4] This structural nuance is critical for rational drug design, as it dictates the spatial orientation of hydrogen bonding vectors during ligand-protein docking.[4]
Core Applications
Kinase Inhibition: The pyridone motif mimics the hydrogen-bonding pattern of ATP's adenine ring.[4]
Fragment-Based Drug Design (FBDD): High ligand efficiency (LE) due to low molecular weight and high polarity.[2][4]
Metal Chelation: The 2-hydroxymethyl group, in conjunction with the ring nitrogen/oxygen, forms stable 5- or 6-membered chelate rings with divalent metals (Zn²⁺, Fe²⁺), relevant in metalloenzyme inhibition.[2][4]
Physicochemical & Structural Properties[5][7]
The compound exhibits distinct behavior depending on the solvent environment.[4][5][6] Researchers must account for the Pyridinol-Pyridone Tautomerism when interpreting spectral data or modeling binding interactions.
Property
Value / Characteristic
Notes
CAS Number
860411-74-1
Molecular Formula
C₆H₇NO₂
Exact Mass
125.0477
Monoisotopic
Tautomer Preference
4-Pyridone (Keto)
Dominant in polar solvents (DMSO, H₂O) and solid state.[2][4]
Predicted pKa (OH)
~3.2 (NH⁺) / ~11.0 (OH)
The 4-OH is weakly acidic; the ring N is weakly basic.[2][4]
In aqueous solution and DMSO, the equilibrium heavily favors the 4-pyridone (B) form over the 4-hydroxypyridine (A) form due to the stabilization energy of the amide-like resonance and solvation effects.[4]
Form A (Enol): Predominates in gas phase or highly non-polar solvents.[4]
Form B (Keto): Predominates in biological fluids and crystal lattice.[4]
Synthetic Pathways & Manufacturing[5]
While direct ammonolysis of 4-pyrones (e.g., Kojic acid derivatives) is possible, it often yields complex mixtures or requires specific 5-substitution patterns.[2][4] The most robust, laboratory-validated route for high-purity synthesis involves the reduction of 4-alkoxypicolinic acid derivatives , followed by deprotection.[2][4] This method preserves the sensitive 4-oxygenation state.
Representative Synthetic Protocol
Target: 2-(Hydroxymethyl)pyridin-4-ol from 4-methoxypicolinic acid.
Step 1: Esterification & Reduction
The carboxylic acid is first protected as a methyl ester to facilitate hydride reduction.
To ensure the identity of CAS 860411-74-1, the following spectral signatures must be verified. Note that the chemical shifts are highly dependent on solvent and concentration due to H-bonding and tautomerism.
Fragmentation: Loss of H₂O ([M+H-18]⁺ = 108.[2][4]1) is common for hydroxymethyl species.[4]
Reactivity & Functionalization Strategy
For medicinal chemists, the value of this scaffold lies in its ability to be selectively functionalized.[4]
Selective O-Alkylation vs. N-Alkylation:
Reaction with alkyl halides in the presence of K₂CO₃ often yields a mixture of O-alkyl (pyridinol ether) and N-alkyl (pyridone) products.[2][4]
Control: Use Ag₂CO₃ or non-polar solvents to favor O-alkylation (if the aromatic pyridine form is desired).[2][4] Use NaH/DMF to favor N-alkylation.[2]
Oxidation:
The primary alcohol (hydroxymethyl) can be selectively oxidized to the aldehyde (using MnO₂) or carboxylic acid (using KMnO₄), providing a handle for reductive amination or amide coupling.[2][4]
Halogenation:
Electrophilic halogenation (e.g., NIS, NBS) will occur preferentially at the 3- and 5-positions , activated by the 4-OH/C=O group.[2][4]
Safety & Handling (SDS Summary)
Hazards: Irritant to eyes (H319), skin (H315), and respiratory system (H335).[2][4]
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Stability: Stable in aqueous solution at neutral pH. Avoid strong oxidizing agents.
PPE: Standard lab coat, nitrile gloves, and safety glasses.[4] Use a fume hood during synthesis, especially when using HBr or SOCl₂.
References
Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 16108579, 2-(Hydroxymethyl)pyridin-4-ol.[1][2][4] [Link][2][4]
Tautomerism in 4-Pyridones: Beak, P., et al. "Protomeric Equilibria in 2- and 4-Hydroxypyridines."[2] Accounts of Chemical Research, 1977. [Link][2][4]
Kinase Inhibitor Scaffolds: Roughley, S. D., & Jordan, A. M.[4] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Contextual grounding for pyridone utility). [Link]
Difference between 2-(Hydroxymethyl)pyridin-4-ol and Piconol (2-pyridinemethanol)
Executive Summary This guide provides a rigorous technical differentiation between Piconol (2-pyridinemethanol) and its functionalized analog, 2-(Hydroxymethyl)pyridin-4-ol . While they share a hydroxymethyl-substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical differentiation between Piconol (2-pyridinemethanol) and its functionalized analog, 2-(Hydroxymethyl)pyridin-4-ol . While they share a hydroxymethyl-substituted pyridine core, their electronic behaviors diverge radically due to the 4-position substitution. Piconol functions as a classic pyridine base and bidentate ligand. In contrast, 2-(Hydroxymethyl)pyridin-4-ol exhibits keto-enol tautomerism, significantly altering its pKa, solubility profile, and utility in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets.
Part 1: Structural & Electronic Architecture
The fundamental difference lies in the aromatic stability versus tautomeric equilibrium.
Chemical Identity
Feature
Piconol
2-(Hydroxymethyl)pyridin-4-ol
CAS Registry
586-98-1
860411-74-1
IUPAC Name
Pyridin-2-ylmethanol
2-(Hydroxymethyl)pyridin-4-ol
Formula
C₆H₇NO
C₆H₇NO₂
MW
109.13 g/mol
125.13 g/mol
Core Character
Aromatic Heterocycle
Tautomeric Heterocycle
Dominant Form (Polar Solvent)
Pyridine (Aromatic)
4-Pyridone (1H-pyridin-4-one)
Tautomerism & Protonation States
The 4-hydroxyl group is not merely a substituent; it destabilizes the aromatic sextet in favor of the 4-pyridone form in polar media.
Piconol: Exists strictly as the pyridine tautomer. The ring nitrogen is a hydrogen bond acceptor (
).
2-(Hydroxymethyl)pyridin-4-ol: Exists in equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (non-aromatic, polar) forms. In aqueous solution, the 4-pyridone tautomer predominates due to the high solvation energy of the dipolar resonance contributor.
Figure 1: Comparative stability profiles. Piconol remains static, while the 4-ol derivative undergoes solvent-dependent tautomerization.
Part 2: Synthetic Methodologies
The synthesis of these two compounds requires distinct retrosynthetic logic. Piconol is typically accessed via reduction , whereas the 4-ol derivative requires ring transformation from pyrone precursors (Kojic acid).
Protocol A: Synthesis of Piconol (Reductive Approach)
Target: Conversion of Picolinic Acid/Esters to Alcohol.
Mechanism: Hydride transfer to the carbonyl carbon.
Standard Reagent: Sodium Borohydride (
) with activation (e.g., or ) or catalytic hydrogenation ().
Step-by-Step Workflow:
Dissolution: Dissolve Methyl picolinate (1.0 eq) in anhydrous Methanol.
Activation: Add
(1.5 eq) to activate the ester carbonyl (chelation control).
Reduction: Add
(2.0 eq) portion-wise at 0°C to control exotherm.
Quench: Quench with saturated
.
Extraction: Extract with DCM (Piconol is water-soluble; salting out is required).
Protocol B: Synthesis of 2-(Hydroxymethyl)pyridin-4-ol (Ring Transformation)
Target: Insertion of Nitrogen into Kojic Acid Scaffold.
Mechanism: Michael addition-elimination followed by ring opening/closing (ANRORC-like mechanism).
Behavior: Amphoteric. At physiological pH (7.4), it exists primarily as the neutral pyridone species.
Coordination Chemistry (Ligand Utility)
Piconol (N,O-Donor): Forms 5-membered chelate rings with transition metals (Cu, Zn, Fe). The alcohol oxygen deprotonates at high pH to form neutral complexes.
4-ol Derivative (O,O vs N,O Donor):
Primary Mode: The 4-pyridone unit (specifically 3-hydroxy-4-pyridinones) is a privileged scaffold for Iron (Fe³⁺) chelation . While this specific molecule lacks the adjacent 3-OH, the 4-OH provides an alternative binding site.
Mixed Mode: It can bridge metal centers, using the 2-hydroxymethyl group and the 4-keto/enol group to form polymeric networks (MOFs).
Part 4: Applications in Drug Discovery
Piconol: The Linker
Piconol is primarily a fragment intermediate . It is rarely the pharmacophore itself.
Use Case: Synthesis of Dipicolylamine (DPA) derivatives for Zinc sensing.
Function: The pyridine nitrogen provides solubility and moderate affinity; the alcohol is converted to halides for coupling.
2-(Hydroxymethyl)pyridin-4-ol: The Pharmacophore
This molecule is a bioisostere of Kojic acid and a precursor to hydroxypyridinone (HOPO) siderophores.
Tyrosinase Inhibition: Like Kojic acid, it chelates the binuclear copper active site of tyrosinase, but the pyridine ring offers improved bioavailability and skin penetration compared to the pyrone.
Neuroprotection: The 4-pyridone scaffold is investigated for iron-scavenging in neurodegenerative diseases (Parkinson's/Alzheimer's), where oxidative stress via Fenton chemistry is a driver.
Antibacterial Agents: Used as a siderophore mimic to hijack bacterial iron transport systems (Trojan Horse strategy).
References
Synthesis of Piconol Derivatives
BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives." (2025).
Tautomerism of Hydroxypyridines
Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study." Journal of Physical Chemistry, 1991.
Kojic Acid to Pyridone Conversion
Zirak, M., & Eftekhari-Sis, B. "Kojic acid in organic synthesis."[1] Turkish Journal of Chemistry, 2015.[1]
Coordination Chemistry of Pyridine Alcohols
ACS Omega. "Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Copper(II) Complexes." (2022).
Technical Guide: Metal Chelation Properties of Hydroxymethyl Pyridinols
Executive Summary This technical guide analyzes the coordination chemistry, thermodynamic stability, and therapeutic utility of hydroxymethyl pyridinols , specifically focusing on the 3-hydroxy-4-pyridinone (3,4-HPO) cla...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the coordination chemistry, thermodynamic stability, and therapeutic utility of hydroxymethyl pyridinols , specifically focusing on the 3-hydroxy-4-pyridinone (3,4-HPO) class derived from Kojic acid . These ligands represent a critical scaffold in medicinal inorganic chemistry due to their high affinity for "hard" Lewis acids (Fe³⁺, Al³⁺) and intermediate affinity for borderline metals (Cu²⁺, Zn²⁺).
Unlike simple hydroxypyridinones (e.g., Deferiprone), the incorporation of a hydroxymethyl group (-CH₂OH) at the C2 or C6 position fundamentally alters the ligand's solvation shell, affecting biodistribution, blood-brain barrier (BBB) permeability, and interaction with metalloenzyme active sites (e.g., Tyrosinase). This guide synthesizes the structural basis of chelation, thermodynamic parameters, and validated experimental protocols for their synthesis and characterization.[1]
Structural Basis of Chelation
The Pharmacophore: O,O-Bidentate Ligands
The core chelating unit of hydroxymethyl pyridinols is the
-hydroxyketone moiety. While often referred to as "pyridinols" due to aromatic tautomerism, these compounds predominantly exist as pyridinones in neutral aqueous solution.
Donor Atoms: The chelation occurs via the carbonyl oxygen (C4=O) and the deprotonated hydroxyl oxygen (C3-O⁻).
Chelate Ring: Binding forms a thermodynamically stable five-membered chelate ring .
Tautomeric Equilibrium:
Form A (Pyridinone): Predominant at physiological pH; favors metal binding.
Form B (Pyridinol): Aromatic 3,4-dihydroxypyridine form; contributes to resonance stabilization of the complex.
The Role of the Hydroxymethyl Group
The -CH₂OH substituent is not passive. It serves two critical functions:
Hydrophilicity: It lowers the partition coefficient (
), preventing excessive accumulation in lipid bilayers compared to alkyl-substituted analogs (e.g., 2-methyl derivatives).
Secondary Coordination: In metalloenzymes like Tyrosinase, the hydroxymethyl group often engages in hydrogen bonding with distal amino acid residues within the active site pocket, anchoring the inhibitor.
Thermodynamics & Stability Constants
The efficacy of a chelator is defined by its cumulative stability constant (
) and its pM value (concentration of free metal at pH 7.4). Hydroxymethyl pyridinols follow the Hard-Soft Acid-Base (HSAB) theory, showing a marked preference for high-charge density cations.
Comparative Stability Data
The following table synthesizes thermodynamic data for 2-hydroxymethyl-3-hydroxy-4-pyridinone (HMP) compared to the parent Kojic Acid and the clinical standard Deferiprone .
Metal Ion
Ligand Class
Stoichiometry (M:L)
Log
Log (Cumulative)
pM* (pH 7.4)
Fe(III)
Kojic Acid (Pyrone)
1:3
~8.6
~25.0
18.2
Fe(III)
HMP (Pyridinone)
1:3
~14.2
~36.5
26.8
Fe(III)
Deferiprone
1:3
15.0
37.2
27.5
Cu(II)
HMP (Pyridinone)
1:2
~10.5
~19.8
10.2
Al(III)
HMP (Pyridinone)
1:3
~12.8
~32.0
21.5
Zn(II)
HMP (Pyridinone)
1:2
~7.5
~13.5
7.8
*pM calculated at [L]total = 10⁻⁵ M, [M]total = 10⁻⁶ M.
Key Insight: The conversion of the pyrone ring (Kojic acid) to the pyridinone ring (HMP) increases the affinity for Iron(III) by over 11 orders of magnitude (
). This is due to the greater basicity of the pyridinone nitrogen compared to the pyrone oxygen, which enhances the electron density at the coordinating oxygen atoms.
Chelation Mechanism Diagram
The following diagram illustrates the stepwise formation of the tris-complex [FeL₃]⁰, which is the neutral, excretable species in iron chelation therapy.
Caption: Stepwise coordination of Fe(III) by hydroxymethyl pyridinones. The formation of the neutral 1:3 complex is pH-dependent and critical for membrane diffusion.
Biological Applications
Tyrosinase Inhibition (Melanogenesis)
Hydroxymethyl pyridinols (specifically Kojic acid and its esters) are gold-standard tyrosinase inhibitors.
Mechanism: Tyrosinase is a binuclear copper enzyme. The ligand chelates the Cu(II) ions within the active site, preventing the oxidation of Tyrosine to DOPAquinone.[2]
Advantage: The hydroxymethyl group allows the molecule to fit into the entrance of the active site, while the O,O-donor set strips the copper.
Iron Overload Therapy
While Deferiprone is the market standard, HMP derivatives are investigated to reduce toxicity. The hydroxymethyl group increases water solubility, potentially reducing the agranulocytosis risks associated with more lipophilic analogs that partition too aggressively into cell membranes.
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxymethyl-3-hydroxy-4-pyridinone
Rationale: This protocol utilizes the "Amine Insertion" method, converting the pyrone ring of Kojic acid to a pyridinone ring while preserving the hydroxymethyl group.
Reagents:
Kojic Acid (0.1 mol)
Primary Amine (R-NH₂, e.g., Methylamine for N-methyl derivative) (0.5 mol)
Ethanol/Water (1:1 v/v)
Sodium Hydroxide (pH adjustment)
Workflow:
Dissolution: Dissolve 14.2 g of Kojic acid in 100 mL of Ethanol/Water mixture.
Protection (Optional but Recommended): To prevent side reactions, the phenolic -OH can be protected with a benzyl group (Benzyl chloride, NaOH, reflux) prior to ring conversion. Note: Direct amination is possible but yields are lower.
Amination: Add the primary amine (5 equivalents) to the solution.
Reflux: Heat the mixture in a sealed vessel at 110°C for 6–12 hours. The solution will darken.
Crystallization: Cool to room temperature. Acidify to pH 1 with concentrated HCl to precipitate the hydrochloride salt.
Purification: Recrystallize from methanol.
Protocol B: Determination of Stability Constants (Potentiometric Titration)
Rationale: Potentiometry is the most accurate method for determining protonation (
) and stability () constants in aqueous solution.
System Setup:
Apparatus: Mettler Toledo Automatic Titrator (or equivalent) with a glass combination pH electrode.
Conditions:
; Ionic Strength (KCl or KNO₃).
Inert Atmosphere: Purified Nitrogen (
) gas bubbling to remove dissolved .
Step-by-Step Procedure:
Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to
using Gran’s method.
Ligand Titration: Titrate the free ligand (1 mM) with standard KOH (0.1 M) to determine ligand
values (typically , ).
Complex Titration: Prepare a solution containing Ligand:Metal in ratios of 2:1, 3:1, and 4:1 (to ensure full coordination).
Data Acquisition: Titrate from pH 2.0 to 11.0. Record EMF after stabilization (drift < 0.5 mV/min).
Calculation: Use Hyperquad2008 or BEST software to fit the titration curves and solve for
values.
Validation Logic:
The titration curve must show distinct inflection points corresponding to the release of protons upon metal binding.
If precipitation occurs (visible turbidity), the data points beyond that pH must be discarded.
Application Note: Strategic N-Functionalization of 2-(Hydroxymethyl)pyridin-4-ol
Executive Summary The functionalization of 2-(hydroxymethyl)pyridin-4-ol presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three nucleophilic sites: the pyridone nitrogen, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of 2-(hydroxymethyl)pyridin-4-ol presents a classic chemoselectivity challenge in heterocyclic synthesis. This substrate contains three nucleophilic sites: the pyridone nitrogen, the phenolic oxygen (C4-position), and the primary alcohol (C2-position).
For drug development applications requiring the N-protected pyridone scaffold, achieving regioselectivity without protecting the primary alcohol is difficult but feasible by leveraging
differences. This guide details the N-selective protection using SEM (2-(Trimethylsilyl)ethoxymethyl) and PMB (p-Methoxybenzyl) groups.
Key Technical Insight: The
of the pyridone N-H (~11.0) is significantly lower than that of the primary alcohol (~16.0). By using stoichiometric strong base (NaH) in a polar aprotic solvent (DMF), we generate the mono-anion which reacts preferentially at the nitrogen center, the thermodynamic sink for alkylation in this solvent system.
Mechanistic Analysis & Strategy
The Ambident Nucleophile Challenge
4-Hydroxypyridines exist in a tautomeric equilibrium with 4-pyridones. In solution, particularly in polar solvents, the 4-pyridone form predominates. However, upon deprotonation, the resulting anion is ambident , capable of reacting at either the Nitrogen or the Oxygen.
N-Alkylation (Target): Favored by thermodynamic control, polar aprotic solvents (DMF), and "soft" counterions.
O-Alkylation (Impurity): Favored by non-polar solvents, silver salts (Ag+), or steric hindrance at the nitrogen.
Primary Alcohol Interference: A competitive nucleophile that must remain inert.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the targeted N-selective route.
Figure 1: Reaction pathways for the alkylation of 2-(hydroxymethyl)pyridin-4-ol. The green path represents the optimized protocol.
Protocol A: High-Fidelity N-SEM Protection
Objective: Install the SEM group on the nitrogen with >90% regioselectivity, leaving the primary alcohol free.
Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with NaH (1.1 equiv). Wash NaH with dry hexanes (3x) to remove mineral oil if downstream purification is sensitive to grease (optional but recommended).
Solvation: Suspend NaH in anhydrous DMF (50% of total volume). Cool to 0 °C in an ice bath.
Deprotonation: Dissolve the substrate in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
Observation: Hydrogen gas evolution will occur. The solution typically turns yellow/orange, indicating anion formation.
Critical Hold: Stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyridone N-H without touching the primary alcohol (which requires higher energy/excess base to deprotonate significantly in this equilibrium).
Electrophile Addition: Add SEM-Cl (1.05 equiv) dropwise via syringe pump or slow addition funnel over 20 minutes at 0 °C.
Why Slow Addition? Prevents local high concentrations of electrophile that could react with the neutral primary alcohol.
Reaction: Allow the mixture to warm to room temperature slowly and stir for 2–4 hours.
Monitoring: Check TLC (5% MeOH in DCM). The N-alkylated product is usually more polar than the O-alkylated impurity but less polar than the starting material.
Workup:
Cool back to 0 °C.
Quench carefully with saturated aqueous NH₄Cl.
Extract with EtOAc (3x).[1] Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF.
Unlike the NaH method, this protocol uses a weaker base under thermodynamic control.
Combine Substrate, K₂CO₃, and TBAI in DMF.
Heat to 60 °C .
Add PMB-Cl dropwise.
Stir for 12 hours.
Note: Heating favors the thermodynamic N-product, but monitoring is essential to ensure the primary alcohol does not alkylate. If bis-alkylation is observed, reduce temp to 40 °C and increase time.
Analytical Validation (QC)
Distinguishing the N-isomer from the O-isomer is critical.
Feature
N-Protected (Target)
O-Protected (Impurity)
Structure Type
4-Pyridone (Cyclic Amide)
Pyridine (Aromatic Ether)
¹³C NMR (C4)
170–180 ppm (Carbonyl-like)
160–166 ppm (Ar-C-O)
¹H NMR (Ring)
C2/C6 protons often shift downfield
Typical pyridine shifts
IR Spectroscopy
Strong C=O stretch (~1650 cm⁻¹)
No C=O; Strong C=C/C-N
HMBC
N-CH₂ correlates to C2/C6
O-CH₂ correlates to C4
Self-Validation Check:
Run a ¹³C NMR. If the most downfield signal is <168 ppm, you likely have the O-isomer. If it is >175 ppm, you have the desired N-isomer [1].
Troubleshooting & Optimization
Problem: Low Regioselectivity (High O-Alkylation)
Root Cause: Solvent polarity is too low or "hard" metal cation effect.
Solution: Ensure DMF is dry. Switch base from K₂CO₃ to Cs₂CO₃ (Cesium effect favors N-alkylation in some contexts, though NaH is superior for SEM). Avoid THF; sticking to DMF or DMSO is crucial for N-selectivity in pyridones [2].
Problem: Alkylation of Primary Alcohol
Root Cause: Excess base or electrophile.
Solution: Strictly limit NaH to 1.1 equiv. If problem persists, use a Transient Protection strategy:
TMS-Cl (2.2 equiv) / Et₃N → Bis-TMS protection.
SEM-Cl / NaI (catalytic) → Selective N-alkylation (TMS on N is labile and exchanges, TMS on O is stable-ish).
Mild acidic workup → Cleaves O-TMS, leaves N-SEM.
References
Structural Assignment of N- vs O-Alkylated Pyridones
Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3]
Application Note: Preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one via Hydrolysis
This Application Note details the preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one (also known as 2-hydroxymethyl-4-pyridone) via the hydrolytic conversion of 4-substituted pyridine precursors. This guide focuses on the...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the preparation of 2-(Hydroxymethyl)-1H-pyridin-4-one (also known as 2-hydroxymethyl-4-pyridone) via the hydrolytic conversion of 4-substituted pyridine precursors.
This guide focuses on the most robust and scalable method: the Acid-Catalyzed Hydrolysis of 4-Methoxy-2-pyridinemethanol . This approach leverages the thermodynamic stability of the pyridone tautomer to drive the reaction from a pyridine ether precursor.
Executive Summary & Scope
2-(Hydroxymethyl)-1H-pyridin-4-one is a critical heterocyclic scaffold used in the development of iron chelators (similar to Deferiprone), tyrosinase inhibitors, and novel antimicrobial agents. While often structurally related to Kojic acid (a pyrone), the pyridinone core offers distinct solubility and stability profiles advantageous for pharmaceutical formulation.
This protocol details the synthesis via hydrolysis , specifically targeting the conversion of 4-alkoxy or 4-halo pyridine intermediates into the 4-pyridone core. This method is preferred over direct ammonolysis of pyrones when specific N-substitution or high-purity regioselectivity is required.
Key Advantages of Hydrolytic Route:
Regiospecificity: Avoids the formation of isomeric mixtures often seen in direct condensation methods.
Scalability: Utilizes standard aqueous acid/base conditions suitable for kilogram-scale production.
Purification: The product crystallizes readily from the aqueous hydrolysis medium, simplifying downstream processing.
Scientific Principles & Mechanism[1]
The formation of the 4-pyridone ring from a 4-substituted pyridine relies on the Pyridone-Hydroxypyridine Tautomerism and the susceptibility of the 4-position to nucleophilic attack.
Reaction Logic
The precursor, 4-Methoxy-2-pyridinemethanol , contains a methyl ether at the 4-position. Under strong acidic conditions (e.g., HBr or HCl), the pyridine nitrogen is protonated, increasing the electrophilicity of the C4 carbon. Water (acting as a nucleophile) attacks C4, leading to the expulsion of methanol and the formation of the 4-hydroxypyridine, which immediately tautomerizes to the thermodynamically favored 4-pyridone (lactam form) in solution.
Mechanistic Pathway (Graphviz)
Caption: Mechanistic flow of the acid-catalyzed hydrolysis converting the 4-methoxy pyridine precursor to the target pyridone.
Experimental Protocol
Method A: Acidic Hydrolysis of 4-Methoxy-2-pyridinemethanol
This is the standard protocol for high-yield synthesis.
Charge: In a 250 mL round-bottom flask, dissolve 10.0 g (65.3 mmol) of 4-Methoxy-2-pyridinemethanol in 100 mL of 4M HCl.
Note: If using HBr, use 60 mL of 48% HBr for faster kinetics.
Reflux: Heat the solution to reflux (approx. 100-110°C) with moderate stirring.
Monitor: Maintain reflux for 4–6 hours .
In-Process Control (IPC): Monitor by TLC (Eluent: DCM/MeOH 9:1) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the more polar pyridone spot (Rf ~0.2).
Cooling: Allow the reaction mixture to cool to room temperature (20–25°C).
Concentration (Optional): If the volume is excessive, concentrate under reduced pressure to approx. 30 mL.
Neutralization & Crystallization:
Place the flask in an ice bath.
Slowly adjust the pH to 7.0–7.5 using 10M NaOH initially, then 1M NaOH for fine adjustment.
Critical: The product, 2-(Hydroxymethyl)-1H-pyridin-4-one, has low solubility in neutral water and will precipitate as a white to off-white solid.
Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with ice-cold water (2 x 10 mL) and then cold acetone (1 x 10 mL) to remove trace water and impurities.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Data Summary Table
Parameter
Specification / Result
Starting Material
4-Methoxy-2-pyridinemethanol
Reagent
4M HCl (aq)
Temperature
Reflux (100°C)
Time
4 - 6 Hours
Yield
75 - 85%
Appearance
White crystalline solid
Melting Point
168 - 172°C (Decomposes)
Solubility
Soluble in DMSO, hot water; sparingly soluble in ethanol
Alternative Route: Basic Hydrolysis of 4-Chloropyridine Derivative
If the starting material is 4-Chloro-2-pyridinemethanol , basic hydrolysis is often preferred to avoid handling corrosive HBr fumes.
Protocol Modification:
Dissolve 4-Chloro-2-pyridinemethanol in 10% NaOH (aq) .
Reflux for 8–12 hours . (Chloride is a poorer leaving group than the protonated methoxy in this context, requiring longer times or higher temperatures).
Cool and acidify with HCl to pH 7.0 to precipitate the product.
Note: This route may generate higher salt content (NaCl) during workup, requiring thorough washing.
Quality Control & Validation
To ensure the integrity of the synthesized application, the following analytical parameters must be verified.
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.
Gradient: 0-10% B over 15 min (Pyridones are very polar).
Detection: UV at 254 nm and 280 nm.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation at pH 7.
Pyridones are amphoteric. Ensure pH is exactly 7.0-7.5. Concentrate the aqueous phase further or "salt out" with NaCl.
Brown Discoloration
Oxidation during reflux.
Perform hydrolysis under Nitrogen () atmosphere. Use high-purity precursors.
Methoxy Peak Remains
Incomplete hydrolysis.
Increase reaction time or switch from HCl to 48% HBr (stronger nucleophile/acid combination).
References
Looker, J. H., & Overman, J. D. (1979). The synthesis of 4-methoxypyridines and their hydrolysis to 4-pyridones. Journal of Heterocyclic Chemistry.
Spizzo, P., et al. (2011). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters.
Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry.
BenchChem. (2025).[1] Application Notes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
Sigma-Aldrich. (2025). Product Specification: Kojic Acid and Pyridone Derivatives.
Strategic Functionalization of C2-Hydroxymethyl-4-Pyridinol Scaffolds
Application Note: AN-PYR-042 Introduction The 4-pyridinol scaffold, specifically the 2-(hydroxymethyl)pyridin-4-ol derivative, represents a privileged structure in medicinal chemistry. Originating from the fungal metabol...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-PYR-042
Introduction
The 4-pyridinol scaffold, specifically the 2-(hydroxymethyl)pyridin-4-ol derivative, represents a privileged structure in medicinal chemistry. Originating from the fungal metabolite Kojic acid , this moiety serves as the core pharmacophore for a class of bidentate iron chelators (e.g., Deferiprone), tyrosinase inhibitors, and metalloenzyme modulators.
However, the functionalization of the C2-hydroxymethyl group is non-trivial due to the molecule's amphoteric nature and tautomeric ambiguity. In solution, the 4-pyridinol exists in equilibrium with its 4-pyridinone tautomer, with the latter often dominating in polar solvents. This duality creates competing nucleophilic sites (ring nitrogen vs. C4-oxygen) and requires precise pH control during synthetic manipulations.
This guide provides a validated workflow for converting Kojic acid into 2-(hydroxymethyl)-4-pyridinone and subsequently functionalizing the C2-position. We focus on the chlorination-displacement strategy , a robust method for introducing diverse chemical space at the C2 position.
Part 1: Strategic Analysis & Tautomeric Control
The Tautomeric Equilibrium
Understanding the protonation state is the prerequisite for successful synthesis. The 4-pyridinol (A) and 4-pyridinone (B) forms exist in equilibrium.[1] In aqueous or polar organic media (MeOH, DMF), the pyridinone (B) form is energetically favored due to solvation effects and intermolecular hydrogen bonding.
Implication: When activating the C2-hydroxymethyl group, one must account for the nucleophilicity of the ring nitrogen. Acidic conditions (e.g., SOCl₂) protonate the nitrogen, rendering it non-nucleophilic and protecting the ring from self-alkylation.
Visualizing the Pathway
The following logic flow outlines the critical decision points in the synthesis.
Figure 1: Synthetic workflow from Kojic Acid to functionalized Pyridinone ligands.
Part 2: Experimental Protocols
Protocol A: Scaffold Synthesis (Kojic Acid to Pyridinone)
This step converts the pyranone ring of Kojic acid into the pyridinone ring via ammonolysis. This reaction is robust but requires high thermal energy to overcome the activation barrier.
Reagents:
Kojic Acid (Solid, >98% purity)
Ammonium Hydroxide (28-30% NH₃ aqueous solution) or Primary Amine (R-NH₂)
Ethanol (optional co-solvent)
Procedure:
Dissolution: In a high-pressure glass tube or autoclave vessel, dissolve Kojic acid (10.0 g, 70.4 mmol) in concentrated NH₄OH (60 mL).
Note: If using a substituted amine (e.g., methylamine) to make N-substituted derivatives, use 3-5 equivalents of the amine in water/EtOH.
Reaction: Seal the vessel and heat to 100°C for 6–12 hours. The solution will darken to a deep brown/red color.
Workup:
Cool the reaction to room temperature.
Concentrate the mixture under reduced pressure to remove excess ammonia and water. A solid precipitate will form.
Crystallization: Recrystallize the crude solid from water or water/ethanol (9:1).
Validation: The product, 2-(hydroxymethyl)-4-pyridinone, typically appears as a tan to off-white solid.
Yield Expectation: 65–80%.
Protocol B: Activation of C2-Hydroxymethyl (Chlorination)
Direct displacement of the hydroxyl group is difficult. Conversion to the chloride using thionyl chloride (SOCl₂) is the industry standard. This method generates the hydrochloride salt , which protects the basic nitrogen from side reactions.
Safety Warning: SOCl₂ releases SO₂ and HCl gas. Perform strictly in a fume hood.
Solvent: None (Neat) or Dichloromethane (DCM) if temperature control is needed.
Procedure:
Setup: Place 2-(hydroxymethyl)-4-pyridinone (5.0 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).
Addition: Add SOCl₂ (15 mL) dropwise at 0°C.
Expert Tip: The reaction is exothermic. If the slurry becomes too thick, add minimal dry DCM.
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The solid should dissolve, turning into a clear (often yellow/orange) solution.
Isolation:
Evaporate excess SOCl₂ under reduced pressure. Do not use a water bath >40°C to avoid decomposition.
Co-evaporate with toluene (2x 20 mL) to remove traces of thionyl chloride.
Product: The residue is 2-(chloromethyl)-4-pyridinone hydrochloride . It is hygroscopic and unstable over long periods. Use immediately for the next step.
Protocol C: Nucleophilic Displacement
The chloride is a potent electrophile. It can be displaced by amines, thiols, or alkoxides to generate the final library.
Procedure:
Dissolution: Dissolve the crude chloride salt in anhydrous DMF or Acetonitrile.
Base Addition: Add 3.0 equivalents of base (e.g., K₂CO₃ or Et₃N).
Mechanistic Note: The first equivalent neutralizes the HCl salt; the second deprotonates the C4-OH (forming the phenoxide); the third scavenges the HCl generated during displacement.
Nucleophile: Add the nucleophile (1.1 equiv) and stir at room temperature (or 60°C for sterically hindered nucleophiles).
Quench: Acidify to pH 6–7 to reprecipitate the zwitterionic product.
Part 3: Critical Parameters & Data
Reagent Selection Guide
The choice of activating agent dictates the stability of the intermediate.
Activating Agent
Intermediate Formed
Stability
Recommended For
Thionyl Chloride (SOCl₂)
Alkyl Chloride (HCl salt)
Moderate (Hygroscopic)
General synthesis, Amines, Thiols
Mesyl Chloride (MsCl)
Mesylate Ester
Low (Prone to elimination)
Mild conditions, non-acidic workup
MnO₂ (Oxidation)
Aldehyde
Moderate
C2-Extension, Wittig reactions
Reaction Mechanism: Chlorination
The following diagram illustrates the activation pathway, highlighting the role of the hydrochloride salt in preventing polymerization.
Figure 2: Mechanistic pathway of SOCl₂ mediated chlorination.
Part 4: Troubleshooting & Validation
The "Red Color" Test (FeCl₃)
A rapid qualitative test for the integrity of the pyridinone ring.
Method: Dissolve a trace amount of product in water/methanol. Add 1 drop of 1% FeCl₃ solution.
Result: A deep red/purple color indicates the presence of the free 3-hydroxy-4-pyridinone or 4-pyridinol chelating unit. If the color is absent, the oxygen may have been alkylated inadvertently.
Solubility Issues
Problem: The zwitterionic 4-pyridinone is often insoluble in both water and organic solvents at neutral pH.
Solution: Adjust pH. These compounds are soluble in acid (as cations) and base (as anions). For NMR characterization, use DMSO-d6 or D₂O + DCl .
Controlling O- vs N-Alkylation
When using the chloromethyl intermediate, if the reaction pH is too high (>10), the phenoxide oxygen at C4 competes as a nucleophile, leading to ether linkages.
Control: Keep the stoichiometry of the base strict (2.5 - 3.0 eq). Use steric bulk on the nucleophile to favor the primary carbon (C2) over the ring positions.
References
Kojic Acid Derivatives: Banerjee, K., & Singh, K. S. (2020).[3] Synthesis of different Kojic acid derivatives. ResearchGate.[3] Link
Tautomerism of 4-Pyridone: Wikipedia.[4] 4-Pyridone Tautomerism and Reactivity. Link[5]
Chlorination Protocol: Sandia National Laboratories. (2008).[2][6][7][8] Crystal structure of 2-(hydroxymethyl)pyridinium chloride. Link
Thionyl Chloride Reactivity: Chemistry LibreTexts. Reaction of Alcohols with Thionyl Chloride. Link
C2-Functionalization Strategies: ResearchGate. Strategies for the synthesis of C2-functionalized pyridines. Link
Application Note & Protocols: Scalable Synthesis of 2-(Hydroxymethyl)-4-pyridinol
Abstract: This document provides a comprehensive guide to the scalable synthesis of 2-(Hydroxymethyl)-4-pyridinol (also known as 2-(Hydroxymethyl)pyridin-4-one), a pivotal heterocyclic intermediate in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide to the scalable synthesis of 2-(Hydroxymethyl)-4-pyridinol (also known as 2-(Hydroxymethyl)pyridin-4-one), a pivotal heterocyclic intermediate in the development of advanced pharmaceutical agents and specialty chemicals. We present and contrast two robust synthetic strategies: a classical functional group transformation approach starting from a commercially available pyridine derivative, and a convergent de novo ring construction method. Each route is detailed with step-by-step protocols, mechanistic insights, and an analysis of scalability factors. This guide is intended for researchers, process chemists, and drug development professionals seeking efficient and reliable methods for producing this valuable building block on a laboratory to pilot-plant scale.
Introduction and Strategic Overview
2-(Hydroxymethyl)-4-pyridinol is a substituted pyridine scaffold that incorporates both a nucleophilic hydroxyl group and a hydrogen-bonding pyridinone moiety. This unique combination of functional groups makes it an attractive starting material for constructing complex molecular architectures. Its structural motifs are found in various biologically active compounds, making its efficient synthesis a topic of significant interest.
The primary challenge in synthesizing this molecule lies in achieving regioselective functionalization of the pyridine ring while managing the reactivity of the hydroxyl and pyridinol groups. A successful scalable synthesis must prioritize cost-effective starting materials, high-yield reactions, minimal chromatographic purifications, and operational safety.
This guide details two distinct and scalable pathways:
Route A: Functional Group Interconversion. This linear strategy begins with a readily available, substituted pyridine and employs selective reduction to install the required hydroxymethyl group. This approach is often favored for its predictability.
Route B: De Novo Pyridinone Ring Synthesis. This convergent approach constructs the 4-pyridinol ring from acyclic precursors. Such methods can be highly efficient and allow for greater structural diversity if needed.[1]
Comparative Analysis of Synthesis Routes
Metric
Route A: Functional Group Interconversion
Route B: De Novo Ring Synthesis
Starting Materials
Chelidamic Acid (or derivative)
β-Ketoesters, Ammonia, Glycolaldehyde
Key Transformation
Selective Carboxylic Acid Reduction
Condensation / Cyclization
Typical Overall Yield
45-60%
50-70%
Scalability
Good; relies on standard hydrogenation or borane reduction.
Route A: Synthesis via Selective Reduction of Chelidamic Acid Derivative
This route leverages the commercially available and relatively inexpensive chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The core challenge is the selective reduction of one of the two carboxylic acid groups. This is achieved through a multi-step process involving protection (esterification), selective reduction, and final purification.
Workflow Diagram: Route A
Caption: Workflow for Route A, starting from Chelidamic Acid.
Causality and Experimental Choices
Esterification (Step 1): The conversion of carboxylic acids to esters is crucial. Esters are less reactive than acids towards many reducing agents and are more soluble in organic solvents. Using ethanol and a catalyst like thionyl chloride or sulfuric acid is a standard, scalable procedure.
Selective Reduction (Step 2): This is the key step. Sodium borohydride (NaBH₄) is chosen for its mildness and cost-effectiveness. In alcoholic solvents, it can selectively reduce one ester group in the presence of another, often driven by solubility and steric factors. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both esters and are more hazardous to handle on a large scale.[2]
Saponification & Decarboxylation (Step 3): The remaining ester group is removed. Heating in a strong acid like HCl hydrolyzes the ester back to a carboxylic acid. The presence of the 4-hydroxy group facilitates decarboxylation upon heating, as it stabilizes the intermediate carbanion formed during CO₂ loss.
Detailed Experimental Protocol: Route A
Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate
To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chelidamic acid monohydrate (100 g, 0.49 mol).
Add absolute ethanol (1 L) to form a suspension.
Cool the flask in an ice bath and slowly add thionyl chloride (110 mL, 1.5 mol) dropwise over 1 hour. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12 hours. The suspension will gradually dissolve to form a clear solution.
Cool the reaction mixture to room temperature and then chill in an ice bath for 2 hours to promote crystallization.
Collect the white crystalline product by vacuum filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum to yield the diethyl ester. (Expected yield: 105-115 g, 89-97%).
Step 2: Selective Reduction to Ethyl 2-(hydroxymethyl)-4-hydroxypyridine-6-carboxylate
In a 3 L flask, dissolve the diethyl ester (100 g, 0.42 mol) in methanol (1.5 L).
Cool the solution to 0°C in an ice-salt bath.
In a separate beaker, prepare a solution of sodium borohydride (18 g, 0.47 mol) in methanol (500 mL).
Add the NaBH₄ solution to the cooled ester solution dropwise over 2 hours, maintaining the internal temperature below 5°C.
Stir the reaction at 0-5°C for an additional 4 hours. Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~6. This will destroy any excess NaBH₄.
Remove the methanol under reduced pressure. The resulting residue contains the product and inorganic salts.
Step 3: Hydrolysis, Decarboxylation, and Isolation
To the residue from the previous step, add 6 M hydrochloric acid (500 mL).
Heat the mixture to reflux (approx. 100°C) for 6 hours. This step hydrolyzes the remaining ester and induces decarboxylation.
Cool the solution to room temperature. Carefully neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate. Caution: Vigorous CO₂ evolution.
The product will begin to precipitate. Cool the mixture to 4°C for several hours to maximize precipitation.
Collect the solid by vacuum filtration.
Recrystallize the crude product from hot water or an ethanol/water mixture to afford pure 2-(Hydroxymethyl)-4-pyridinol as a white to off-white solid. (Expected yield from diester: 50-60 g, 55-65%).
Route B: De Novo Synthesis via Ring Formation
This convergent route builds the pyridinone ring from simple, acyclic starting materials. The strategy is based on a modified Hantzsch-type synthesis or related condensation logic, which is well-suited for large-scale production due to its efficiency.[3][4] This specific protocol adapts the principles described for synthesizing substituted 4-hydroxypyridines.[1]
Reaction Pathway Diagram: Route B
Caption: A viable de novo synthesis pathway (Corrected Approach).
Causality and Experimental Choices
Choice of Precursors: The initial idea of using ethyl acetoacetate and glycolaldehyde is complex due to competing reaction pathways. A more robust and regioselective approach starts with precursors that already contain the necessary fragments. Ethyl 4-methoxyacetoacetate provides the C3, C4, C5, and C6 atoms, with the C4-oxygen already protected as a methyl ether. Formamide serves as the source for the nitrogen atom and the C2 carbon.
Ring Formation (Step 1): A strong base like sodium ethoxide (NaOEt) is used to deprotonate the active methylene group of the β-ketoester, initiating condensation with formamide. The subsequent intramolecular cyclization and dehydration form the aromatic pyridine ring. Protecting the 4-hydroxy group as a methoxy ether prevents it from interfering with the base-catalyzed condensation and improves solubility.
Deprotection (Step 2): The final step is the cleavage of the robust methyl ether. Strong acids like HBr or Lewis acids like boron tribromide (BBr₃) are effective for this transformation. For scalability, HBr is often preferred due to cost and easier handling compared to the highly reactive BBr₃.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of 4-Methoxy-2-(hydroxymethyl)pyridine
In a 2 L three-neck flask fitted with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) in portions to absolute ethanol (500 mL). Caution: Highly exothermic reaction, produces flammable H₂ gas. Use an inert atmosphere (N₂ or Argon).
Once all the sodium has reacted and the solution has cooled, add ethyl 4-methoxyacetoacetate (160 g, 1.0 mol).
Add formamide (45 g, 1.0 mol) dropwise to the mixture.
Heat the reaction mixture to reflux (approx. 80°C) for 8 hours.
Cool the mixture and pour it into 1 L of ice-water.
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture that requires further reduction without full isolation of the intermediate ester.
Dissolve the crude residue in anhydrous THF (1 L) and cool to 0°C.
Allow the reaction to warm to room temperature and stir for 4 hours.
Carefully quench the reaction by the sequential slow addition of water (20 mL), 15% NaOH solution (20 mL), and water (60 mL) (Fieser workup).
Filter off the aluminum salts and wash the solid with THF. Concentrate the filtrate to obtain crude 4-methoxy-2-(hydroxymethyl)pyridine.
Step 2: Demethylation to 2-(Hydroxymethyl)-4-pyridinol
Place the crude 4-methoxy-2-(hydroxymethyl)pyridine from the previous step into a 1 L flask.
Add 48% aqueous hydrobromic acid (HBr) (500 mL).
Heat the mixture to reflux (approx. 125°C) for 12 hours.
Cool the solution to room temperature and carefully neutralize with solid sodium carbonate until pH is ~7.
The product will precipitate. Cool the mixture to 4°C to complete precipitation.
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from water to yield pure 2-(Hydroxymethyl)-4-pyridinol. (Expected overall yield: 65-80 g, 46-57%).
References
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552. Available at: [Link]
Google Patents. (2015). Process for preparing 4-hydroxypyridines. EP2585436B1.
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
Baxendale, I. R., et al. (2013). Modern Synthetic Routes to Pyridines. Beilstein Journal of Organic Chemistry, 9, 2265. (Referenced conceptually via general pyridine synthesis knowledge).
Dumond, Y., & Gum, A. (2003). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 8(2), 223-231. Available at: [Link]
Henry, G. D. (2004). De novo synthesis of substituted pyridines. Tetrahedron, 60(29), 6043-6061. (Referenced conceptually from Denmark Group literature review). Available at: [Link]
Technical Support Center: Handling 2-(Hydroxymethyl)pyridin-4-ol
Ticket ID: HYGRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Overview: The "Water Magnet" Challenge You are likely here because your 2-(Hydroxymethyl)pyridin-4-ol (CAS: 21725-69-9) has transiti...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: HYGRO-PYR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Overview: The "Water Magnet" Challenge
You are likely here because your 2-(Hydroxymethyl)pyridin-4-ol (CAS: 21725-69-9) has transitioned from a free-flowing powder to a sticky gum, or your reaction yields are inexplicably low.
The Root Cause: This molecule fights you on two fronts.
The Pyridone Tautomer: The 4-hydroxyl group on a pyridine ring exists in equilibrium with its 4-pyridone tautomer. The pyridone form is highly polar and creates a robust hydrogen-bonding network that greedily absorbs atmospheric moisture.
The Primary Alcohol: The 2-hydroxymethyl group adds a second "anchor" for water molecules, effectively chelating moisture into the crystal lattice.
This guide provides a self-validating system to handle, weigh, and react this building block without compromising your data integrity.
Module 1: Storage & Intake (The "Dry Chain")
Q: My bottle arrived, and the solid looks "clumpy." Is it ruined?A: Not necessarily, but its effective molecular weight has changed. If the material is not free-flowing, it has likely absorbed 5–15% water by weight.
Protocol: The Intake Validation
Do not trust the label weight for stoichiometry if the container has been opened.
Immediate Action: Upon receipt, transfer the bottle to a desiccator or glovebox.
The "Parafilm Fallacy": Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands for long-term storage outside a glovebox.
Desiccant Choice: Use Phosphorus Pentoxide (
) or Activated Molecular Sieves (4Å) . Silica gel is too weak for pyridones.
Visual Workflow: Material Intake Logic
Caption: Decision tree for assessing and storing hygroscopic pyridine derivatives upon arrival.
Module 2: Weighing & Transfer (The "Speed Run")
Q: The mass on the balance keeps increasing while I weigh it. Which number do I record?A: None of them. The drift is real-time hydration. You are weighing water, not reactant.
Troubleshooting Guide: The "Difference Weighing" Technique
Stop trying to weigh exact amounts into an open boat. Use this subtraction method:
Tare a capped vial containing your bulk solid.
Remove an estimated amount quickly and add it to your reaction vessel.
Recap the source vial immediately.
Weigh the source vial again.
Calculate:
. This is the exact amount added, regardless of how much water it absorbed during the transfer.
Q: Static electricity is making the powder "jump."A: Hygroscopic solids often carry static charge. Use an antistatic gun (ionizer) on the spatula and vial before weighing. Do not breathe on the sample to discharge static (a common bad habit); this introduces moisture instantly.
Module 3: Reaction Stoichiometry (The "Hidden Variable")
Q: My yields are inconsistent (30% to 70%). Why?A: You are likely under-dosing your reactant. If your material is 10% water by weight, you are adding 10% less pyridine than calculated.
The Fix: Corrected Molecular Weight (
)
You must determine the effective MW before setting up sensitive reactions (e.g., couplings, lithiations).
Method A: Quantitative NMR (qNMR) – The Gold Standard
Run a qNMR using an internal standard to determine purity (
).
Solvent: DMSO-
(dry).
Internal Standard: Dimethyl sulfone (singlet at ~3.0 ppm) or Maleic acid (singlet at ~6.3 ppm). Avoid standards that overlap with the pyridine aromatic region (7.0–8.5 ppm).
Calculation:
Method B: Karl Fischer (KF) Titration
If you have access to a KF titrator, this is the fastest way to get the water % (
).
Data Table: Impact of Water on Stoichiometry (Example)
Q: I left the cap off. The solid is now a syrup. Can I save it?A: Yes. Pyridones are stable, just wet.[1] Do not use heat alone; you will bake the water into the lattice or decompose the hydroxymethyl group.
Protocol: Azeotropic Drying
Water removal via azeotrope is gentler and more effective than direct heating.
Dissolve: Dissolve the wet "syrup" in Methanol (to break the hydrate structure).
Exchange: Add Toluene or Acetonitrile (MeCN).
Evaporate: Rotovap down. The methanol carries the water into the azeotrope with toluene/MeCN.
Repeat: Perform this 3x.
Final Dry: Place under high vacuum (<1 mbar) at 40°C for 12 hours.
Visual Workflow: Azeotropic Drying Path
Caption: Loop process for removing bound water using methanol-toluene azeotropes.
Module 5: Analytical Troubleshooting
Q: My NMR spectrum in DMSO-
has a massive water peak at 3.3 ppm that obscures my signals.A: This confirms hygroscopicity. The water peak in DMSO- can shift depending on concentration and H-bonding.
The Fix:
Use
Shake: Add 1-2 drops of to the NMR tube. This exchanges the OH protons (disappearing them) and moves the HDO peak to ~4.8 ppm, clearing the aliphatic region.
Pre-drying: Do not run NMR on the raw material to assess purity unless you dry it first (see Module 4).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic bases and pyridines).
Sigma-Aldrich Technical Bulletin. Handling Hygroscopic Reagents. (General protocols for storage and weighing).
Mettler Toledo. Karl Fischer Titration Guides. (Methodology for water determination in organic bases).
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. (Protocols for qNMR internal standards).
Stabilization of 2-(Hydroxymethyl)pyridin-4-ol against oxidative degradation
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)pyridin-4-ol. This valuable pyridinol derivative, while promising in various applicat...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)pyridin-4-ol. This valuable pyridinol derivative, while promising in various applications, is susceptible to oxidative degradation, which can compromise experimental results and product stability. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you understand and mitigate the oxidative degradation of this compound.
Understanding the Instability of 2-(Hydroxymethyl)pyridin-4-ol
Question: Why is my solution of 2-(hydroxymethyl)pyridin-4-ol turning yellow/brown over time?
This discoloration is a common indicator of oxidative degradation. The 2-(hydroxymethyl)pyridin-4-ol molecule has two primary sites that are susceptible to oxidation: the pyridin-4-ol ring and the hydroxymethyl group. The pyridin-4-ol moiety, being a phenolic-like structure, is prone to oxidation, which can lead to the formation of colored quinone-like species. Additionally, the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.
The degradation process is often initiated and accelerated by several factors in the experimental environment:
Dissolved Oxygen: Molecular oxygen present in solvents is a primary oxidizing agent.
Trace Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidative reactions. They can facilitate the formation of highly reactive oxygen species (ROS).
Light Exposure: UV and even visible light can provide the energy to initiate photo-oxidative degradation pathways.
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
pH: The pH of the solution can influence the rate of degradation. Generally, alkaline conditions can increase the susceptibility of phenolic compounds to oxidation.
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause
Recommended Solution
Rapid discoloration of the solution upon preparation.
High levels of dissolved oxygen in the solvent and/or contamination with trace metal ions.
Degas your solvent (e.g., by sparging with nitrogen or argon) before dissolving the compound. Use high-purity solvents and consider pre-treating with a chelating agent to remove metal ion impurities.
Inconsistent results in bioassays or analytical measurements.
Degradation of the active compound between experiments or during the assay itself.
Prepare fresh solutions for each experiment. If solutions need to be stored, do so under an inert atmosphere, protected from light, and at low temperatures. Consider including an antioxidant in your formulation.
Formation of precipitates in the solution over time.
Formation of insoluble degradation products or polymers.
Filter the solution before use. Investigate the nature of the precipitate using analytical techniques to confirm if it is a degradation product. Implement stabilization strategies to prevent its formation.
Loss of potency in a formulated product.
Long-term oxidative degradation.
Conduct a forced degradation study to identify the primary degradation pathways. Based on the findings, select appropriate stabilizers such as antioxidants and chelating agents for your formulation.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of oxidative degradation for 2-(hydroxymethyl)pyridin-4-ol?
The oxidative degradation of 2-(hydroxymethyl)pyridin-4-ol likely proceeds through a free-radical mechanism, especially when catalyzed by metal ions. The pyridin-4-ol ring can be oxidized to a pyridinone radical, which can then undergo further reactions to form colored oligomers or ring-opened products. Concurrently, the hydroxymethyl group can be oxidized to 2-formylpyridin-4-ol and then to 2-carboxypyridin-4-ol.
Caption: Mechanism of stabilization using antioxidants and chelating agents.
Q4: How do I perform a forced degradation study to understand the stability of my compound?
A forced degradation study intentionally stresses the compound to accelerate its degradation, allowing for the rapid identification of degradation products and pathways.
[1]
Protocol for Forced Oxidative Degradation:
Preparation of Stock Solution: Prepare a stock solution of 2-(hydroxymethyl)pyridin-4-ol in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
Stress Condition: To an aliquot of the stock solution, add hydrogen peroxide (H₂O₂) to a final concentration of 3%.
Incubation: Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). A parallel control sample without H₂O₂ should also be prepared and incubated.
Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples by a stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products. The goal is to achieve 5-20% degradation of the active ingredient.
[2]
Q5: How can I develop an HPLC method to monitor the stability of 2-(hydroxymethyl)pyridin-4-ol?
A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of each.
Starting Point for HPLC Method Development:
Column: A reversed-phase C18 column is a good starting point.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
[3]* Detection: UV detection at a wavelength where 2-(hydroxymethyl)pyridin-4-ol and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 2-(Hydroxymethyl)pyridin-4-ol
This protocol describes the preparation of a 10 mM stock solution with the inclusion of common stabilizers.
Solvent Preparation: Take 100 mL of high-purity water and degas by sparging with nitrogen gas for at least 15 minutes.
Addition of Stabilizers: To the degassed water, add EDTA to a final concentration of 0.1 mM and ascorbic acid to a final concentration of 1 mM. Stir until fully dissolved.
Dissolving the Compound: Weigh the appropriate amount of 2-(hydroxymethyl)pyridin-4-ol to make a 10 mM solution and dissolve it in the stabilizer-containing solvent.
Storage: Store the solution in an amber vial, blanketed with nitrogen, at 2-8 °C. For long-term storage, consider storing frozen at -20 °C or -80 °C.
References
Klebanov, G. I., et al. (2001). "[Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]." Voprosy Meditsinskoi Khimii, 47(3), 288-300.
Brummer, H. (2011). "How to Approach a Forced Degradation Study." Life Science Technical Bulletin, 31.
Blessy, M., et al. (2014). "Forced degradation studies: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.
Muszalska, I., et al. (2005). "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE." Acta Poloniae Pharmaceutica, 62(1), 3-10.
Vladimirova, S., et al. (2019). "Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring." Pharmacia, 66(3), 125-131.
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.[Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.[Link]
PubMed. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin].[Link]
Asian Journal of Pharmaceutical and Clinical Research. (2020). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone.[Link]
Xu, F., et al. (2014). "New tripodal hydroxypyridinone based chelating agents for Fe(III), Al(III) and Ga(III): Synthesis, physico-chemical properties and bioevaluation." Journal of Inorganic Biochemistry, 138, 56-66.
Ramsay, R. R., et al. (1986). "Inhibition of NADH oxidation by pyridine derivatives.
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.[Link]
Bakshi, M., & Singh, S. (2002). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
ResearchGate. (2016). Selective Oxidation of Methane to Methanol Using Supported AuPd Catalysts Prepared by Stabilizer-Free Sol-Immobilization.[Link]
Dong, M. W. (2020). "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC North America, 38(6s), 16-25.
ResearchGate. (2021). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD.[Link]
ResearchGate. (2022). Chelating agents in clinical and preclinical practice.[Link]
MDPI. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.[Link]
PubMed. (2010). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution.[Link]
MDPI. (2021). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.[Link]
Semantic Scholar. (2003). A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media.[Link]
PubMed. (1991). Specific sequestering agents for the actinides. 28. Synthesis and initial evaluation of multidentate 4-carbamoyl-3-hydroxyl-1-methyl-2(1H)-pyridinone ligands for in vivo plutonium(IV) chelation.[Link]
PubMed Central. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators.[Link]
ResearchGate. (2015). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one.[Link]
ResearchGate. (2001). Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin.[Link]
MDPI. (2020). Stabilization of 2-Pyridyltellurium(II) Derivatives by Oxidorhenium(V) Complexes.[Link]
Comparative Reactivity Guide: 2-(Hydroxymethyl)pyridin-4-ol vs. 2-(Hydroxymethyl)pyridine
Executive Summary: The "Chameleon" vs. The "Standard" In drug discovery, the structural similarity between 2-(Hydroxymethyl)pyridine (1) and 2-(Hydroxymethyl)pyridin-4-ol (2) often leads to the erroneous assumption that...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Chameleon" vs. The "Standard"
In drug discovery, the structural similarity between 2-(Hydroxymethyl)pyridine (1) and 2-(Hydroxymethyl)pyridin-4-ol (2) often leads to the erroneous assumption that they share identical reactivity profiles.
This guide corrects that assumption. While Molecule (1) behaves as a classic electron-deficient heteroaromatic alcohol, Molecule (2) acts as a "chameleon" due to keto-enol tautomerism. In solution, Molecule (2) exists predominantly as 2-(hydroxymethyl)pyridin-4(1H)-one . This transformation from a pyridine to a pyridone scaffold drastically alters nucleophilicity, acid-base properties, and solubility, requiring distinct synthetic strategies.
Structural Dynamics & Tautomerism
The defining feature of the 4-OH derivative is its tautomeric equilibrium. Unlike the stable aromatic system of Molecule (1), Molecule (2) sacrifices partial aromaticity to form the thermodynamically favored carbonyl (pyridone) species in polar solvents.
Visualizing the Equilibrium
The following diagram illustrates the critical structural shift that dictates the reactivity of Molecule (2).
Caption: Fig 1. The tautomeric shift of the 4-OH derivative favors the pyridone form (Green), significantly altering the electronic landscape compared to the standard pyridine (Blue).
Comparative Reactivity Matrix
The following data consolidates the physicochemical divergence between the two molecules.
Feature
2-(Hydroxymethyl)pyridine (1)
2-(Hydroxymethyl)pyridin-4-ol (2)
Dominant Species
Pyridine (Aromatic)
4-Pyridone (Cyclic Amide)
pKa (Ring N)
~5.2 (Basic)
~3.2 (Poorly Basic due to amide character)
pKa (OH/NH)
>14 (Alcohol)
~11.0 (Acidic NH/OH)
Nucleophilic Sites
Ring N (Major), CH₂OH (Minor)
Ring O (Major), Ring N (Minor), CH₂OH
Solubility
Soluble in organic solvents (DCM, EtOAc)
High water solubility; poor in non-polar organics
Reaction with Alkyl Halides
Forms Pyridinium Salts (Quaternization)
Competing N- vs. O-alkylation
Deep Dive: Functionalization Strategies
A. Alkylation (Ring Functionalization)
Molecule (1): Predictable Quaternization
Reacting 2-(hydroxymethyl)pyridine with alkyl halides (R-X) follows the standard Menschutkin reaction, yielding quaternary ammonium salts.
Mechanism:[1][2][3] Lone pair on Nitrogen attacks the electrophile.
Molecule (2): The Selectivity Challenge
The pyridone anion is an ambident nucleophile. The outcome depends heavily on the "Hard and Soft Acids and Bases" (HSAB) theory and solvent choice.
N-Alkylation (Thermodynamic): Favored in polar protic solvents or with soft electrophiles.
O-Alkylation (Kinetic): Favored by silver salts (
) or hard electrophiles in non-polar solvents.
Experimental Protocol: Selective N-Alkylation of Molecule (2)
Objective: Synthesize 1-alkyl-2-(hydroxymethyl)pyridin-4(1H)-one without touching the primary alcohol or O-alkylation.
Setup: Dissolve 2-(hydroxymethyl)pyridin-4-ol (1.0 eq) in DMF (0.2 M).
Base: Add
(1.5 eq). Note: Use of weaker bases avoids deprotonating the primary alcohol.
Reagent: Add Alkyl Iodide (1.1 eq) dropwise at 0°C.
Reaction: Warm to RT and stir for 12h.
Workup: Unlike Molecule (1), the product is highly polar. Remove DMF in vacuo. Triturate residue with Acetone/Ether to precipitate inorganic salts. Filter. Purify filtrate via reverse-phase chromatography (C18, Water/MeOH).
B. Chlorination (Converting -CH₂OH to -CH₂Cl)
This transformation highlights a critical divergence in reagent compatibility.
Molecule (1):
works cleanly to form the hydrochloride salt of 2-(chloromethyl)pyridine.
Molecule (2): Direct reaction with
is messy. The pyridone oxygen is nucleophilic and can react.[3] Furthermore, if is used, it will aromatize the ring, converting the pyridone ketone into a chloro-substituent.
Decision Workflow: Chlorination
Caption: Fig 2. Reagent selection dictates the fate of the aromatic ring. POCl3 causes aromatization of the pyridone (Red path).
Experimental Protocol: Selective Oxidation
Scenario: You need to oxidize the hydroxymethyl group to an aldehyde without over-oxidizing the electron-rich pyridone ring of Molecule (2).
Standard Protocol (Molecule 1):
in DCM (Standard).
Modified Protocol (Molecule 2): IBX (2-Iodoxybenzoic acid) in DMSO.
Rationale:
often fails with pyridones due to poor solubility in DCM/Chloroform. Swern oxidation can lead to side reactions with the pyridone nitrogen. IBX in DMSO tolerates the amide-like functionality and the water solubility of the substrate.
Step-by-Step (Molecule 2):
Dissolution: Dissolve 2-(hydroxymethyl)pyridin-4-ol (1 mmol) in DMSO (3 mL).
Oxidant: Add IBX (1.2 mmol) in one portion.
Conditions: Stir at room temperature for 3-4 hours. Monitor by LC-MS (TLC is difficult due to polarity).
Quench: Dilute with water (10 mL). Filter off the white precipitate (IBA byproduct).
Extraction: Extract the aqueous filtrate with n-Butanol or EtOAc (repeatedly, as the aldehyde is polar).
References
Tautomerism of Hydroxypyridines:
Katritzky, A. R., et al. "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry, Vol 76, 2000.
N-Alkylation of 2-Hydroxypyridines:
Li, W., et al. "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction."[5][6] The Journal of Organic Chemistry, 2018.
Reactivity of Pyridones:
Spivey, A. C., & Arseniyadis, S. "Pyridine and Pyridone-Based Nucleophilic Catalysts." Angewandte Chemie International Edition, 2004.
Oxidation Strategies:
Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Product Focus: 2-(Hydroxymethyl)pyridin-4-ol (CAS: 586-98-1 derivative/isomer)
Primary Application: Intermediate in pharmaceutical synthesis (chelating agents, vitamin B6 analogs) and metabolic stability studies.
Critical Insight: The UV-Vis absorption profile of this compound is governed by a pH-dependent tautomeric equilibrium between the pyridinol and pyridone forms. Unlike simple pyridines, the 4-hydroxyl substitution introduces a complex protonation landscape that researchers must control during quantitative analysis.
This guide objectively compares the spectral behavior of 2-(Hydroxymethyl)pyridin-4-ol against its parent chromophore (4-Hydroxypyridine ) and its structural analog (Kojic Acid ), providing a robust framework for method development.
Mechanistic Background: The Chromophore & Tautomerism
To accurately interpret UV shifts, one must understand the electronic state of the molecule in solution. 2-(Hydroxymethyl)pyridin-4-ol is not a static structure; it exists in a dynamic equilibrium sensitive to solvent polarity and pH.
The Tautomeric Equilibrium
In aqueous solution, the 4-hydroxypyridine core favors the 4-pyridone (NH-keto) tautomer over the 4-pyridinol (OH-aromatic) form. This preference is driven by the high solvation energy of the zwitterionic pyridone.
Acidic pH (pH < 3): The molecule exists as a Cation . The pyridine nitrogen is protonated.
Neutral pH (pH 4–9): The molecule exists predominantly as a Neutral Zwitterion (4-pyridone form).
Basic pH (pH > 10): The molecule exists as an Anion . The phenolic/enolic proton is removed.
Diagram: Protonation & Tautomeric States
The following diagram illustrates the structural transformation that dictates the spectral shifts.
Comparative Spectral Analysis
The following table contrasts the UV-Vis characteristics of 2-(Hydroxymethyl)pyridin-4-ol with its closest analogs. The "Shift Sensitivity" metric indicates how drastically the
changes across the pH range.
Table 1: Comparative UV-Vis Absorption Data
Feature
2-(Hydroxymethyl)pyridin-4-ol
4-Hydroxypyridine (Parent)
Kojic Acid (Analog)
Core Structure
Pyridine (N-heterocycle)
Pyridine (N-heterocycle)
Pyrone (O-heterocycle)
Acidic
238 nm (Cation)
234 nm
269 nm
Neutral
258 nm (Pyridone)
253 nm
268 nm
Basic
292 nm (Anion)
285 nm
314 nm
Isobestic Points
Distinct at pH 3.5 & 10.5
Distinct at pH 3.3 & 11.0
Less distinct
Shift Sensitivity
High (54 nm range)
High (51 nm range)
Medium (45 nm range)
Primary Transition
(Red-shifted by alkyl group)
and
Key Observation: The hydroxymethyl group at position 2 acts as a weak auxochrome. Compared to the parent 4-hydroxypyridine, it causes a slight bathochromic shift (+3 to +7 nm) across all pH values due to hyperconjugation, but it does not alter the fundamental pH-switching mechanism.
To validate the purity or identity of 2-(Hydroxymethyl)pyridin-4-ol, determining the pKa via UV-Vis titration is the gold standard. This method is self-validating because the presence of sharp isosbestic points confirms that only two absorbing species are in equilibrium (no degradation).
Workflow Diagram
Detailed Methodology
Stock Preparation: Dissolve 2-(Hydroxymethyl)pyridin-4-ol in deionized water to a concentration of
M. Note: Avoid ethanol if precise pKa is required, as organic solvents shift pKa values.
Buffer System: Prepare a "Universal Buffer" (Britton-Robinson) to maintain constant ionic strength (
M) across pH 2–12.
Why? Changes in ionic strength can artificially shift
(solvatochromism), confusing the pKa calculation.
Titration:
Aliquot the stock solution into cuvettes containing buffers at 0.5 pH unit intervals.
Record spectra from 200 nm to 400 nm.
Validation Check (Isosbestic Points): Overlay the spectra. You must observe a clear crossing point (isosbestic point) between pH 2–5 (Cation/Neutral transition) and pH 9–12 (Neutral/Anion transition).
Failure Mode: If the lines do not cross at a single point, the sample is degrading or precipitating.
Troubleshooting & Interferences
When analyzing this compound in drug formulations, be aware of these common interferences:
Iron (Fe³⁺) Contamination: Like Kojic acid, 2-(Hydroxymethyl)pyridin-4-ol is a bidentate chelator. Trace iron will form a red-colored complex, creating a false absorption band around 450–500 nm.
Solution: Add EDTA to the buffer system to sequester trace metals.
Concentration Effects: At high concentrations (>1 mM), hydroxypyridines can form dimers via hydrogen bonding, distorting the "Neutral" spectrum.
Tautomerism of Hydroxypyridines: Beak, P., et al. "Equilibration Studies: The Energy Differences between 2- and 4-Hydroxypyridine and Their Pyridone Tautomers." Journal of the American Chemical Society, vol. 102, no. 10, 1980.[1] Link
Spectrophotometric pKa Determination: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, vol. 8, 2013. Link
Kojic Acid Spectral Data: "Kojic Acid: Physical Properties and Spectra." PubChem Database, National Center for Biotechnology Information. Link
Pyridine UV-Vis Interpretation: "Interpretation of UV-Vis Spectra: Pyridine Derivatives." University of Toronto Scarborough Chemistry Guide. Link
A Senior Application Scientist's Guide to Validated LC-MS Methods for Detecting Pyridine Impurities
The Imperative for Pyridine Impurity Control in Pharmaceuticals Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their presence...
Author: BenchChem Technical Support Team. Date: February 2026
The Imperative for Pyridine Impurity Control in Pharmaceuticals
Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their presence as residual impurities, even at trace levels, can pose significant risks to patient safety and drug product stability. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2] Pyridine, for instance, is classified as a Class II solvent with a concentration limit of 200 ppm.[3] Certain pyridine-containing compounds can also be classified as potential genotoxic impurities (PGIs), which require control at parts-per-million (ppm) levels relative to the API.[4][5]
This guide provides an in-depth comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of pyridine impurities. As we will explore, the choice of methodology is not arbitrary; it is dictated by the physicochemical properties of the impurity, the required sensitivity, and the nature of the drug matrix. LC-MS has become the gold standard for this application due to its unparalleled sensitivity and specificity, far surpassing older techniques like TLC.[6][7]
The Analytical Challenge: The Nature of Pyridine
The primary analytical challenge with pyridine and many of its derivatives is their high polarity and hydrophilicity.[8] In traditional Reversed-Phase (RP) chromatography, which separates compounds based on hydrophobicity, these polar molecules are poorly retained on nonpolar stationary phases (like C18), often eluting in the void volume with other matrix components. This leads to poor resolution, inadequate peak shape, and significant ion suppression in the mass spectrometer, rendering quantification unreliable. This guide will compare several LC-MS strategies designed to overcome this fundamental challenge.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is a critical decision that directly impacts data quality and reliability. Below, we compare the most effective approaches, explaining the causality behind their chromatographic principles and their suitability for pyridine impurity analysis.
Reversed-Phase LC-MS/MS (The Workhorse)
Reversed-Phase Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common starting point for impurity analysis. While challenging for highly polar pyridines, it can be optimized for moderately polar derivatives.
Mechanism & Rationale: Separation is based on hydrophobic interactions. To retain polar pyridine compounds, specific conditions are required. Using a highly aqueous mobile phase (e.g., 95-98% water) with a volatile buffer like ammonium formate or ammonium acetate is crucial.[4][5] These buffers are MS-compatible and help to ensure consistent ionization and improved peak shape. The use of a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, as it monitors a specific fragmentation of the target impurity, effectively filtering out background noise from the API and excipients.[9]
Advantages: Robust, well-understood, and widely available column chemistries and instrumentation.
Limitations: May provide insufficient retention for very polar pyridine analogues, leading to elution near the solvent front and potential matrix interference.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS (The Specialist)
HILIC is specifically designed for the separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[10]
Mechanism & Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or zwitterionic functional groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11][12] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like pyridine partition between this aqueous layer and the bulk organic mobile phase.[12] This mechanism provides excellent retention for polar compounds. A key advantage for MS detection is that the high organic content of the mobile phase promotes efficient solvent evaporation and desolvation in the electrospray ionization (ESI) source, often leading to a significant enhancement in signal intensity and sensitivity.[11][12]
Advantages: Excellent retention of very polar compounds, enhanced MS sensitivity, and MS-friendly mobile phases.
Limitations: Requires careful column equilibration, can be more susceptible to matrix effects if not properly optimized, and may show poor retention for non-polar impurities.
Mixed-Mode Chromatography (MMC)-MS (The Versatile Option)
Mixed-mode chromatography employs stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.
Mechanism & Rationale: This dual retention mechanism provides unique selectivity. For pyridine, which is a basic compound (pKa ~5.2), a mixed-mode column combining reversed-phase and cation-exchange properties is ideal.[8] At a mobile phase pH below its pKa (e.g., pH 3), pyridine will be protonated and can be retained by both hydrophobic and cation-exchange interactions. This allows for fine-tuning of selectivity by adjusting mobile phase organic content, pH, and ionic strength, often achieving separations impossible with a single-mode column.
Advantages: Superior selectivity and peak shape control, ability to retain a wider range of impurities with varying polarities.
Limitations: Method development can be more complex due to the multiple interaction modes.
Ion-Pairing LC-MS (The Compromise)
Ion-pairing chromatography is a traditional technique to retain charged, polar analytes on reversed-phase columns. However, it is often problematic for LC-MS applications.
Mechanism & Rationale: An ion-pairing reagent (e.g., a perfluorinated carboxylic acid) is added to the mobile phase.[13] This reagent has a hydrophobic tail and an ionic head, which pairs with the charged analyte (protonated pyridine), forming a neutral, more hydrophobic complex that can be retained by the C18 stationary phase.[14]
Causality of MS Incompatibility: Most traditional ion-pairing reagents (like trifluoroacetic acid, TFA) are non-volatile and are strong ion suppressors.[13] They can coat the MS source and internal components, leading to a drastic reduction in signal for weeks or months. For this reason, ion-pairing reagents should be avoided for LC-MS analysis whenever possible. If absolutely necessary, only volatile ion-pairing reagents like formic acid (for weak pairing) or heptafluorobutyric acid (HFBA) at very low concentrations should be considered, with the understanding that they will still cause some signal suppression and require dedicated instrument use and extensive cleaning.[13] HILIC or MMC are vastly superior alternatives.
Data Summary & Method Performance Comparison
The following table summarizes the key performance characteristics of the discussed LC-MS methods to guide your selection process.
Feature
Reversed-Phase LC-MS/MS
HILIC-MS
Mixed-Mode LC-MS
Ion-Pairing LC-MS
Primary Application
Moderately polar impurities
Highly polar & hydrophilic impurities
Broad range of polarities, complex mixtures
Highly polar basic/acidic impurities (when other methods fail)
Typical LOD/LOQ
Low ppm to high ppb (e.g., 0.04 µg/g to 0.13 µg/g)[15]
Severe MS signal suppression, instrument contamination[13]
Best for Pyridine?
Good for substituted, less polar pyridines.
Excellent for pyridine and its polar derivatives.
Excellent , offers great flexibility.
Not Recommended , use as a last resort.
Validated Experimental Protocols
Trustworthiness in analytical science is built on well-described, validated, and reproducible protocols. The following methods are presented as self-validating systems, incorporating system suitability checks as mandated by regulatory guidelines.
Protocol 1: Validated RP-LC-MS/MS Method for a Pyridine-based Impurity
This protocol is adapted from methodologies developed for trace-level analysis of genotoxic impurities in APIs.[4][5]
1. Objective: To quantify a 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride impurity in a pantoprazole drug substance.
2. Instrumentation & Columns:
HPLC or UPLC System (UPLC is preferred for higher resolution and speed)[16]
Triple Quadrupole Mass Spectrometer with an ESI source
Column: Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size[4][5]
3. Reagents & Materials:
Mobile Phase A: 10 mM Ammonium Acetate in Water[4][5]
Mobile Phase B: Acetonitrile
Diluent: Acetonitrile/Water (50:50, v/v)
Reference standard of the pyridine impurity and the API
Mobile Phase Composition: Isocratic, 79:21 (A:B, v/v)[4][5]
MS Ionization Mode: ESI Positive
MS Detection Mode: Multiple Reaction Monitoring (MRM)
Precursor and product ions must be optimized by infusing a standard solution of the impurity.
5. System Suitability Test (SST):
Before sample analysis, inject a standard solution (at the target quantification level) six times.
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 5.0%. This ensures the system is performing with adequate precision.
6. Validation Protocol (as per ICH Q2(R2) Guidelines[17]):
Specificity: Inject blank (diluent), placebo, API solution, and API spiked with the impurity. No interfering peaks should be observed at the retention time of the impurity.[15]
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by signal-to-noise ratio (S/N). Typically, S/N of 3 for LOD and 10 for LOQ. A validated method can achieve an LOQ of ~0.3 ppm for this type of impurity.[4][5]
Linearity: Prepare a series of solutions covering 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.998.[18]
Accuracy (Recovery): Spike the API sample with the impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120%.[18][19]
Precision (Repeatability): Analyze six replicate preparations of the spiked sample. The %RSD should be ≤ 10%.
Diagram 1: RP-LC-MS/MS Workflow for Impurity Analysis
Caption: Workflow for a validated RP-LC-MS/MS impurity analysis.
Protocol 2: Validated HILIC-MS Method for Polar Pyridine Impurities
This protocol is designed for impurities that are too polar for reliable reversed-phase analysis.
1. Objective: To quantify a highly polar pyridine-based impurity in an API matrix.
2. Instrumentation & Columns:
UPLC System
High-Resolution Mass Spectrometer (e.g., Q-TOF) or Triple Quadrupole
Column: Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 100 mm x 2.1 mm, 2.7 µm
3. Reagents & Materials:
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0
Diluent: 90:10 Acetonitrile/Water
Reference standard of the polar pyridine impurity
4. Chromatographic & MS Conditions:
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Column Temperature: 40°C
Gradient Program:
0-1 min: 100% A
1-8 min: Linear gradient to 50% A
8-10 min: Hold at 50% A
10.1-15 min: Return to 100% A (Re-equilibration)
MS Ionization Mode: ESI Positive
MS Detection Mode: MRM (for Triple Quad) or high-resolution accurate mass (HRAM) extraction (for Q-TOF)
5. Critical Causality: The Importance of Equilibration & Diluent
Equilibration: HILIC columns require a longer re-equilibration time (at least 5-10 column volumes) between injections to ensure the aqueous layer on the stationary phase is fully re-established. Failure to do so results in drifting retention times and poor reproducibility.
Diluent: The sample must be dissolved in a diluent with a high organic content, similar to the starting mobile phase. Dissolving the sample in a highly aqueous solution can cause severe peak distortion and splitting, as the injection solvent is incompatible with the HILIC retention mechanism.
6. System Suitability & Validation:
The SST and validation steps (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) are performed as described in Protocol 1, following ICH Q2(R2) guidelines.[17] The acceptance criteria remain the same.
Diagram 2: Decision Tree for LC Method Selection
Caption: Decision guide for selecting the optimal LC method.
Conclusion and Future Outlook
The successful detection and quantification of pyridine impurities hinge on a scientifically sound approach to method selection and validation. While reversed-phase LC-MS/MS remains a valuable tool for moderately polar compounds, the inherent hydrophilicity of pyridine and its analogues necessitates the use of specialized techniques like HILIC and Mixed-Mode chromatography. These methods provide the necessary retention and are highly compatible with mass spectrometry, delivering superior sensitivity and data quality.[10] The industry trend towards Ultra-High-Performance Liquid Chromatography (UPLC) further enhances these methods by providing faster analysis times and greater peak resolution, allowing for higher throughput in quality control environments. By understanding the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition, researchers can develop robust, reliable, and regulatory-compliant methods to ensure the safety and efficacy of pharmaceutical products.
References
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A Comparative Guide to the 13C NMR Chemical Shifts for the Confirmation of 2-(Hydroxymethyl)pyridin-4-ol
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. For researchers synthesizing derivatives of the pyri...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progress. For researchers synthesizing derivatives of the pyridine scaffold, such as 2-(Hydroxymethyl)pyridin-4-ol, a molecule with potential applications in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 2-(Hydroxymethyl)pyridin-4-ol, offering a comparative framework against structurally related compounds to aid in its definitive identification.
The substitution pattern of the pyridine ring in 2-(Hydroxymethyl)pyridin-4-ol, featuring both a hydroxyl and a hydroxymethyl group, introduces a unique electronic environment for each carbon atom. Understanding the expected chemical shifts is paramount for researchers to confirm the successful synthesis and purity of this target molecule. This guide will delve into the predicted 13C NMR spectrum, substantiated by comparisons with known experimental data for pyridine and 2-(hydroxymethyl)pyridine, and provide a detailed experimental protocol for acquiring high-quality 13C NMR data.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of substituted pyridines are influenced by the electronic effects of the substituents. The introduction of an electron-donating hydroxyl group (-OH) at the 4-position and a hydroxymethyl group (-CH2OH) at the 2-position in the pyridine ring of 2-(Hydroxymethyl)pyridin-4-ol leads to predictable changes in the chemical shifts of the ring carbons compared to unsubstituted pyridine.
Below is a comparative table of the experimental 13C NMR chemical shifts for pyridine and 2-(hydroxymethyl)pyridine, alongside the predicted chemical shifts for 2-(Hydroxymethyl)pyridin-4-ol. These predictions are derived from the additive effects of the substituents and analysis of similar compounds.
C2: The presence of the hydroxymethyl group at this position is expected to have a significant deshielding effect, similar to that observed in 2-(hydroxymethyl)pyridine.
C3: This carbon is ortho to both substituents. The electron-donating nature of the hydroxyl group at C4 will likely cause an upfield shift.
C4: The direct attachment of the electronegative oxygen atom of the hydroxyl group will cause a strong deshielding effect, resulting in a downfield shift to a value significantly higher than in pyridine or 2-(hydroxymethyl)pyridine.
C5: This carbon is meta to the hydroxymethyl group and ortho to the hydroxyl group, and is expected to experience an upfield shift due to the electron-donating resonance effect of the C4-OH group.
C6: Being para to the hydroxyl group, this carbon will also be shielded, leading to an upfield shift compared to pyridine.
-CH2OH: The chemical shift of the hydroxymethyl carbon is expected to be in the typical range for a carbon singly bonded to an oxygen atom, around 60-65 ppm.[4]
Visualizing the Structure and Assignments
The following diagram illustrates the structure of 2-(Hydroxymethyl)pyridin-4-ol with the numbering of the carbon atoms corresponding to the data in the table.
Figure 2. Recommended workflow for 13C NMR analysis.
Detailed Methodological Considerations:
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its distinct solvent peak that can be used for referencing. The hydroxyl protons will also be observable in this solvent.
Concentration: A concentration of 20-30 mg in 0.6-0.7 mL of solvent is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable acquisition time.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is appropriate.
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which often have longer relaxation times.
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
Data Processing: Accurate referencing is crucial. The residual solvent peak of DMSO-d6 should be referenced to 39.52 ppm.
Conclusion
The structural confirmation of 2-(Hydroxymethyl)pyridin-4-ol by 13C NMR spectroscopy relies on a careful comparison of the experimental spectrum with predicted chemical shifts derived from the analysis of analogous compounds. The provided comparative data and detailed experimental protocol offer a robust framework for researchers to confidently identify their synthesized product. The distinct electronic environment created by the hydroxyl and hydroxymethyl substituents results in a unique 13C NMR fingerprint, which, when correctly interpreted, serves as definitive proof of structure.
References
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